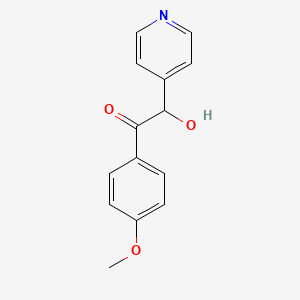
5'-S-(3-Hydroxypyridin-2-yl)-5'-thioadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxypyridine moiety attached to a thioadenosine backbone, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine typically involves multi-step organic reactions. One common synthetic route includes the coupling of 3-hydroxypyridine with a thioadenosine derivative under specific reaction conditions. The reaction conditions often involve the use of solvents like methanol and catalysts such as palladium on activated carbon . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow systems.
Analyse Chemischer Reaktionen
5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Substitution: The hydroxypyridine moiety can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include methanol as a solvent, palladium on activated carbon as a catalyst, and hydrogen gas for reduction reactions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine involves its interaction with specific molecular targets. The hydroxypyridine moiety can interact with metal ions and enzymes, potentially inhibiting their activity. The thioadenosine backbone may facilitate binding to nucleic acids, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine include other thioadenosine derivatives and hydroxypyridine-containing molecules. For example:
Thioadenosine derivatives: These compounds share the thioadenosine backbone but may have different substituents, leading to variations in their chemical and biological properties.
Hydroxypyridine-containing molecules: These compounds contain the hydroxypyridine moiety but may be attached to different backbones, resulting in distinct activities and applications.
Eigenschaften
CAS-Nummer |
86072-48-2 |
|---|---|
Molekularformel |
C15H16N6O4S |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[(3-hydroxypyridin-2-yl)sulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H16N6O4S/c16-12-9-13(19-5-18-12)21(6-20-9)15-11(24)10(23)8(25-15)4-26-14-7(22)2-1-3-17-14/h1-3,5-6,8,10-11,15,22-24H,4H2,(H2,16,18,19)/t8-,10-,11-,15-/m1/s1 |
InChI-Schlüssel |
UAWPIINCJKFZMG-ORXWAGORSA-N |
Isomerische SMILES |
C1=CC(=C(N=C1)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Kanonische SMILES |
C1=CC(=C(N=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


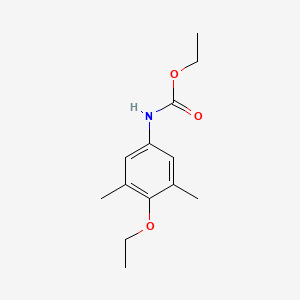
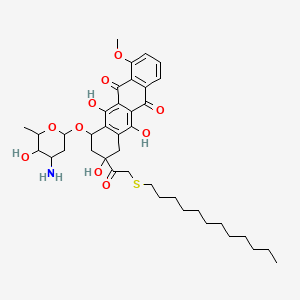
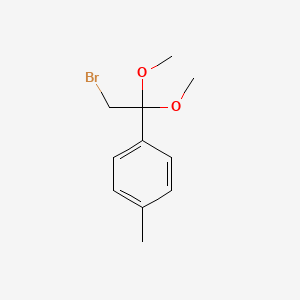
![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)

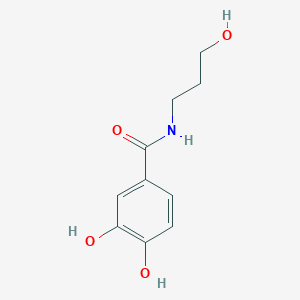
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14407452.png)
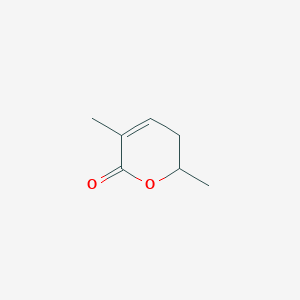

![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)

